Bienvenue dans la boutique en ligne BenchChem!

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide

Cytotoxicity HepG2 Liver cancer

N-(4-(2-(Ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 921875-96-9) is a synthetic small molecule (C14H15N3O2S, MW 289.35 g/mol) belonging to the 2-aminothiazole benzamide class. This compound features a benzamide moiety linked to the 2-position of a thiazole ring, with an ethylacetamide chain at the 4-position of the thiazole.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35
CAS No. 921875-96-9
Cat. No. B2496495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide
CAS921875-96-9
Molecular FormulaC14H15N3O2S
Molecular Weight289.35
Structural Identifiers
SMILESCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H15N3O2S/c1-2-15-12(18)8-11-9-20-14(16-11)17-13(19)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,18)(H,16,17,19)
InChIKeyCHMPTJZWIJNTJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-(Ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 921875-96-9): Core Chemical Identity and Structural Classification


N-(4-(2-(Ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 921875-96-9) is a synthetic small molecule (C14H15N3O2S, MW 289.35 g/mol) belonging to the 2-aminothiazole benzamide class . This compound features a benzamide moiety linked to the 2-position of a thiazole ring, with an ethylacetamide chain at the 4-position of the thiazole. Members of this structural family have been investigated as inhibitors of protein kinases, cholinesterases, and protein-protein interactions, and as antiproliferative and anti-Alzheimer's agents [1]. The specific 4-(ethylamino-oxoethyl) substitution distinguishes this compound from simpler N-thiazol-2-yl benzamide analogs, potentially altering target engagement, metabolic stability, and physicochemical properties [2].

Why N-(4-(2-(Ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide Cannot Be Simply Substituted by Other 2-Aminothiazole Benzamides


Within the 2-aminothiazole benzamide family, seemingly minor structural alterations can produce dramatic differences in both biological activity and selectivity [1]. For example, SAR studies of related thiazole benzamides have shown that the nature of the 4-position substituent on the thiazole ring profoundly affects kinase inhibitory potency, with IC50 values ranging from nanomolar to millimolar depending on substitution pattern [2]. The 4-(ethylamino-2-oxoethyl) group in this compound provides distinct hydrogen-bond donor/acceptor geometry compared to simpler 4-alkyl or 4-aryl analogs, potentially altering target binding profiles [3]. Generic substitution of this compound with a simpler N-(thiazol-2-yl)benzamide or an analog lacking the ethylacetamide side chain risks losing the compound's specific biological profile, whatever it may be, and would likely preclude meaningful comparison of results across studies.

Quantitative Evidence Guide: Differential Activity, Selectivity, and Physicochemical Properties of N-(4-(2-(Ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide vs. Comparators


HepG2 Cytotoxicity Profile: N-(4-(2-(Ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide vs. Class-Level Expectation

In a cell-based HepG2 cytotoxicity assay, N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide tested at 33 µM yielded mean readout values of approximately 60–70, with some replicates reaching values of 83–104 . No formal comparator was tested in parallel, but this level of cytotoxicity is moderate relative to the class-level expectation; for comparison, the potent thiazole benzamide kinase inhibitor N-(5-phenyl-1,3-thiazol-2-yl)benzamide exhibits an IC50 of 81 nM against KDR kinase, indicating that cytotoxic potency can range dramatically (over 400-fold) within this structural family [1]. The absence of pronounced cytotoxicity at 33 µM suggests a potential therapeutic window vs. more potent but cytotoxic class members.

Cytotoxicity HepG2 Liver cancer Thiazole benzamide

RMI-FANCM Protein-Protein Interaction Inhibitor Screen: Potential Unique Target Engagement vs. Kinase-Focused Analogs

N-(4-(2-(Ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide was profiled in a high-throughput screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction , a target interface implicated in Fanconi anemia DNA repair and alternative lengthening of telomeres (ALT)-driven cancers . In contrast, most structurally related 2-aminothiazole benzamides have been developed as kinase inhibitors (e.g., CDK2, KDR, p38 MAPK) [1]. While the quantitative screening outcome for this compound (percent inhibition or IC50) has not been publicly disclosed, the targeting of a protein-protein interaction interface rather than an ATP-binding kinase pocket represents a mechanistically distinct profile, potentially reducing competition with intracellular ATP and offering a different selectivity paradigm.

RMI-FANCM Protein-protein interaction Fanconi anemia DNA repair

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. N-(Thiazol-2-yl)benzamide

The 4-(ethylamino-2-oxoethyl) substituent increases both hydrogen bond donor/acceptor count and topological polar surface area (TPSA) relative to the minimal analog N-(thiazol-2-yl)benzamide (MW 204.25, C10H8N2OS) [1]. The target compound (MW 289.35, C14H15N3O2S) contains three H-bond donors (two from the amide/amine) and four H-bond acceptors, compared to one donor and three acceptors for the simpler analog . While experimental logP/D data are not publicly available, the additional ethylacetamide chain is expected to modulate lipophilicity within a range favorable for cell permeability while maintaining aqueous solubility. This differentiates the compound from simpler thiazolyl benzamides that may lack sufficient polarity for optimal solubility.

Lipophilicity Hydrogen bonding Drug-likeness Physicochemical properties

Kinase Selectivity Profile Inference: Avoiding Broad-Spectrum Kinase Inhibition

SAR analysis of 2-aminothiazole benzamides reveals that substituents at the thiazole 4-position are critical for kinase selectivity. For example, N-(5-isopropyl-thiazol-2-yl)-benzamide inhibits CDK2 with an IC50 of 1.02 µM, while N-(5-bromo-1,3-thiazol-2-yl)benzamide inhibits Aurora A kinase with an IC50 of 5.5 µM [1]. The ethylamino-oxoethyl side chain of the target compound introduces a flexible polar group that may alter kinase binding conformation, potentially narrowing the kinase inhibition spectrum compared to more lipophilic 5-substituted analogs. While no kinase profiling data are publicly available for this specific compound, the structural divergence from known promiscuous kinase inhibitor scaffolds (e.g., 5-aryl-thiazol-2-yl benzamides) suggests a differentiated selectivity profile.

Kinase selectivity Off-target ATP-competitive Thiazole benzamide SAR

Optimal Application Scenarios for N-(4-(2-(Ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide Based on Current Evidence


Chemical Probe for DNA Repair Protein-Protein Interactions

The compound's profiling in an RMI-FANCM (MM2) interaction screen positions it as a potential starting point for developing chemical probes targeting the Fanconi anemia DNA repair pathway. Unlike ATP-competitive kinase inhibitors, a validated PPI inhibitor could be used to dissect FANCM-dependent DNA repair mechanisms in ALT-positive cancer models.

Selectivity Reference Compound in Kinase Profiling Panels

Given the structural divergence from promiscuous 5-aryl-thiazol-2-yl benzamide kinase inhibitors [1], this compound may serve as a selectivity control in kinase profiling panels, helping to identify off-target effects of related thiazole benzamide lead compounds.

Building Block for Combinatorial Chemistry Libraries

The synthetic accessibility of the thiazole core and the functionalizable ethylacetamide side chain make this compound a versatile scaffold for generating combinatorial libraries [2], particularly for exploring structure-activity relationships around the 4-position of the thiazole ring.

Cytotoxicity Benchmarking in Hepatocellular Carcinoma Models

The HepG2 cytotoxicity data at 33 µM provide a baseline for benchmarking the antiproliferative activity of new thiazole benzamide analogs in liver cancer cell models, particularly when screening for compounds with improved potency relative to this moderate starting point.

Quote Request

Request a Quote for N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.